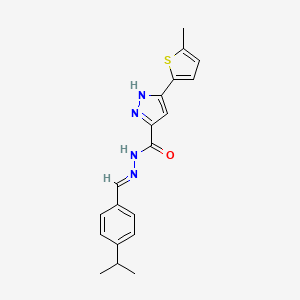![molecular formula C25H19N3O2 B11986615 {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile](/img/structure/B11986615.png)
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile is an organic compound that has garnered attention in the field of materials science, particularly for its potential applications in organic electronics. This compound features a carbazole moiety, which is known for its excellent electron-transporting properties, making it a valuable component in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Intermediate: The initial step involves the preparation of a carbazole derivative.
Hydroxypropoxy Substitution: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropoxy group.
Benzylidene Formation: The final step involves the condensation of the hydroxypropoxy carbazole derivative with malononitrile in the presence of a base, such as piperidine, to form the benzylidene malononitrile structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile has several scientific research applications:
Organic Electronics: Used as a hole-transporting material in OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Potential application in organic solar cells as an electron donor material.
Sensors: Utilized in the development of chemical sensors for detecting various analytes due to its fluorescence properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and bioimaging due to its biocompatibility and fluorescence.
Wirkmechanismus
The mechanism by which 2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile exerts its effects is primarily through its electron-transporting properties. The carbazole moiety facilitates the transport of electrons, while the benzylidene malononitrile structure provides stability and enhances the compound’s overall electronic properties. This combination makes it an effective material for use in optoelectronic devices, where efficient charge transport is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile
- 2,6-Bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile
- 2,6-Bis(9H-carbazol-9-yl)pyridine
Uniqueness
2-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropoxy)benzylidene)malononitrile is unique due to its specific combination of a hydroxypropoxy group and a benzylidene malononitrile structure, which enhances its solubility and processability compared to other carbazole derivatives. This makes it particularly suitable for solution-processed optoelectronic devices, offering advantages in terms of manufacturing and device performance.
Eigenschaften
Molekularformel |
C25H19N3O2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-[[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C25H19N3O2/c26-14-19(15-27)13-18-9-11-21(12-10-18)30-17-20(29)16-28-24-7-3-1-5-22(24)23-6-2-4-8-25(23)28/h1-13,20,29H,16-17H2 |
InChI-Schlüssel |
QWLXHABFPINBNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=C(C#N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986540.png)
![N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline](/img/structure/B11986550.png)
![4-bromo-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]benzamide](/img/structure/B11986558.png)
![2'-(4-Bromophenyl)-9'-chloro-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11986561.png)

![N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide](/img/structure/B11986569.png)
![(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11986571.png)

![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986588.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986602.png)
![(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B11986623.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11986631.png)
